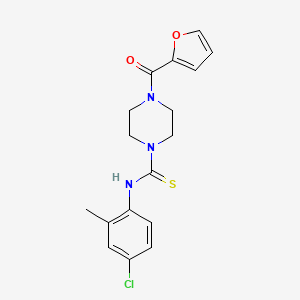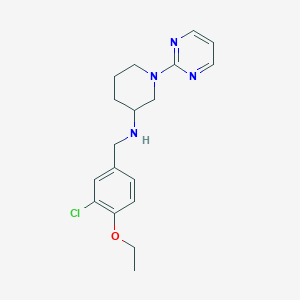
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is able to disrupt these pathways and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to have effects on the immune system. Specifically, it has been shown to inhibit the activation and proliferation of B cells, which are involved in the immune response. This could have implications for the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is that it has shown promise as a targeted therapy for certain types of cancer, meaning that it may be more effective and have fewer side effects than traditional chemotherapy. However, one limitation is that it is still in the early stages of development and has not yet been tested in large-scale clinical trials.
Orientations Futures
There are several potential future directions for the research and development of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective BTK inhibitors that could be used in the treatment of a wider range of cancers and autoimmune diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials include 4-chloro-2-methylphenylamine, furan-2-carboxylic acid, and piperazine-1-carbothioamide. These compounds are then reacted together in the presence of various reagents and catalysts to form the final product.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been the subject of several scientific studies that have investigated its potential as a cancer treatment. One study published in the journal Cancer Research found that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was effective at inhibiting the growth and survival of cancer cells in vitro and in vivo. Another study published in the journal Oncotarget showed that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was able to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-11-13(18)4-5-14(12)19-17(24)21-8-6-20(7-9-21)16(22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORJWKYIRSJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6047908.png)

![2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6047931.png)

![N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6047939.png)
![2-butyn-1-yl{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B6047951.png)
![1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B6047955.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6047968.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![4-(4-methylbenzyl)-3-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B6047978.png)